Cas no 145588-13-2 (2(3H)-Furanone,5-(3,4-dihydroxyphenyl)-3-[(3,4-dihydroxyphenyl)methylene]-, (3E)-)

2(3H)-Furanone,5-(3,4-dihydroxyphenyl)-3-[(3,4-dihydroxyphenyl)methylene]-, (3E)- structure
145588-13-2 structure
Product Name:2(3H)-Furanone,5-(3,4-dihydroxyphenyl)-3-[(3,4-dihydroxyphenyl)methylene]-, (3E)-
CAS-nummer:145588-13-2
MF:C17H12O6
MW:312.273585319519
CID:187509
PubChem ID:5311105
Update Time:2025-04-19

2(3H)-Furanone,5-(3,4-dihydroxyphenyl)-3-[(3,4-dihydroxyphenyl)methylene]-, (3E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2(3H)-Furanone,5-(3,4-dihydroxyphenyl)-3-[(3,4-dihydroxyphenyl)methylene]-, (3E)-
    • (3E)-5-(3,4-dihydroxyphenyl)-3-[(3,4-dihydroxyphenyl)methylidene]furan-2-one
    • (3E)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)furan-2(3H)-one
    • 2(3H)-Furanone, 5-(3,4-dihydroxyphenyl)-3-((3,4-dihydroxyphenyl)methylene)-, (E)-
    • 3-(3,4-Dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)-2(3H)-furanone
    • AC1NSK02
    • BE 23372M
    • BE-23372M
    • CHEBI:65473
    • SureCN1527413
    • 145588-13-2
    • DTXSID401137371
    • SCHEMBL1527415
    • SCHEMBL1527413
    • Q27133917
    • (3E)-5-(3,4-Dihydroxyphenyl)-3-[(3,4-dihydroxyphenyl)methylene]-2(3H)-furanone
    • (Z)-3-(3,4-dihydroxybenzylidene)-5-(3,4-dihydroxyphenyl)-2(3H)-furanone
    • Inchi: 1S/C17H12O6/c18-12-3-1-9(6-14(12)20)5-11-8-16(23-17(11)22)10-2-4-13(19)15(21)7-10/h1-8,18-21H/b11-5+
    • InChI-sleutel: TZBZGNPXKXHFKI-VZUCSPMQSA-N
    • LACHT: O1C(/C(=C/C2C=CC(=C(C=2)O)O)/C=C1C1C=CC(=C(C=1)O)O)=O

Berekende eigenschappen

  • Exacte massa: 312.06336
  • Monoisotopische massa: 312.063388
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 525
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 107
  • XLogP3: 2.6

Experimentele eigenschappen

  • Dichtheid: 1.616
  • Kookpunt: 699.2°C at 760 mmHg
  • Vlampunt: 265°C
  • Brekindex: 1.797
  • PSA: 107.22

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